Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide
Brand Name: Vulcanchem
CAS No.: 19293-86-8
VCID: VC0101740
InChI: InChI=1S/C17H20N4O2.2BrH/c18-16(22)14-6-4-10-20(12-14)8-2-1-3-9-21-11-5-7-15(13-21)17(19)23;;/h4-7,10-13H,1-3,8-9H2,(H2-2,18,19,22,23);2*1H
SMILES: C1=CC(=C[N+](=C1)CCCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-]
Molecular Formula: C17H22Br2N4O2
Molecular Weight: 474.2 g/mol

Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide

CAS No.: 19293-86-8

Main Products

VCID: VC0101740

Molecular Formula: C17H22Br2N4O2

Molecular Weight: 474.2 g/mol

Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide - 19293-86-8

CAS No. 19293-86-8
Product Name Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide
Molecular Formula C17H22Br2N4O2
Molecular Weight 474.2 g/mol
IUPAC Name 1-[5-(3-carbamoylpyridin-1-ium-1-yl)pentyl]pyridin-1-ium-3-carboxamide;dibromide
Standard InChI InChI=1S/C17H20N4O2.2BrH/c18-16(22)14-6-4-10-20(12-14)8-2-1-3-9-21-11-5-7-15(13-21)17(19)23;;/h4-7,10-13H,1-3,8-9H2,(H2-2,18,19,22,23);2*1H
Standard InChIKey OGAOBQVCZLHZLR-UHFFFAOYSA-N
SMILES C1=CC(=C[N+](=C1)CCCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-]
Canonical SMILES C1=CC(=C[N+](=C1)CCCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-]
Synonyms G.L. 205
PubChem Compound 209132
Last Modified Nov 11 2021
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